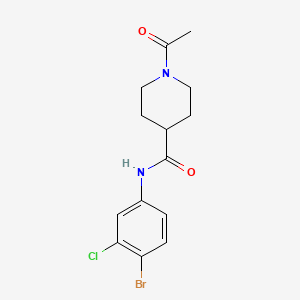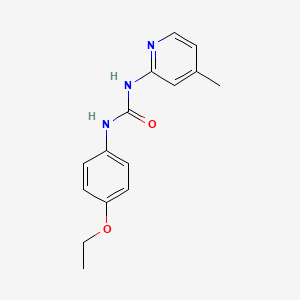
1-acetyl-N-(4-bromo-3-chlorophenyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(4-bromo-3-chlorophenyl)-4-piperidinecarboxamide is a chemical compound that is widely used in scientific research. It is a member of the piperidinecarboxamide family and has been found to have numerous applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-(4-bromo-3-chlorophenyl)-4-piperidinecarboxamide is not fully understood. However, it has been found to modulate the activity of ion channels, particularly the voltage-gated potassium channels. It has been suggested that the compound binds to the pore-forming region of the channel and alters its gating properties.
Biochemical and Physiological Effects
1-acetyl-N-(4-bromo-3-chlorophenyl)-4-piperidinecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of voltage-gated potassium channels in a dose-dependent manner. It has also been found to have an effect on the action potential duration and refractory period of cardiac cells. In addition, it has been shown to have an impact on the release of neurotransmitters in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-acetyl-N-(4-bromo-3-chlorophenyl)-4-piperidinecarboxamide is its specificity for voltage-gated potassium channels. This makes it a useful tool for investigating the role of these channels in various physiological processes. However, one of the limitations of the compound is its potential toxicity. It has been found to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for research on 1-acetyl-N-(4-bromo-3-chlorophenyl)-4-piperidinecarboxamide. One potential area of study is the development of derivatives that have improved potency and selectivity for voltage-gated potassium channels. Another potential direction is the investigation of the compound's effects on other ion channels and their potential as therapeutic targets. Finally, the compound's potential as a therapeutic agent for various diseases, such as epilepsy and arrhythmias, could be explored further.
Métodos De Síntesis
The synthesis of 1-acetyl-N-(4-bromo-3-chlorophenyl)-4-piperidinecarboxamide involves the reaction of 4-bromo-3-chloroaniline with acetic anhydride to form N-(4-bromo-3-chlorophenyl)acetamide. This intermediate is then reacted with piperidine and trifluoroacetic acid to produce 1-acetyl-N-(4-bromo-3-chlorophenyl)-4-piperidinecarboxamide. The synthesis method has been well-documented in the literature and has been found to be reliable and efficient.
Aplicaciones Científicas De Investigación
1-acetyl-N-(4-bromo-3-chlorophenyl)-4-piperidinecarboxamide has been extensively used in scientific research. It has been found to have a wide range of applications in the field of biochemistry and pharmacology. It has been used as a tool compound to study the role of piperidinecarboxamide derivatives in the modulation of ion channels. It has also been used to investigate the structure-activity relationship of piperidinecarboxamide derivatives and their potential as therapeutic agents.
Propiedades
IUPAC Name |
1-acetyl-N-(4-bromo-3-chlorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrClN2O2/c1-9(19)18-6-4-10(5-7-18)14(20)17-11-2-3-12(15)13(16)8-11/h2-3,8,10H,4-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXOURYDAXLGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5489444.png)

![1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol](/img/structure/B5489451.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-isopropyl-N,4-dimethylpyrimidine-5-carboxamide](/img/structure/B5489452.png)
![(3aR*,5R*,6S*,7aS*)-2-[1-(2-pyrimidinyl)-4-piperidinyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5489456.png)
![1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5489477.png)
![N-3-isoxazolyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5489482.png)

![ethyl 2-benzyl-3-[(3-thioxo-3,4-dihydro-2-quinoxalinyl)hydrazono]butanoate](/img/structure/B5489494.png)

![N-(2-{4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5489506.png)
![3-{5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5489512.png)
![4-chloro-N-[1-{[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5489537.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5489543.png)